N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACT-1016-0707 is a novel, orally active, and selective lysophosphatidic acid receptor subtype 1 (LPA1) receptor antagonist. It has been identified as a preclinical candidate for the treatment of fibrotic diseases . This compound has shown efficacy in various preclinical models, making it a promising candidate for further development.
Preparation Methods
The synthesis of ACT-1016-0707 involves several key steps:
Nitrile Hydrolysis: An improved nitrile hydrolysis step is crucial for the synthesis.
Amide Coupling: A high-yielding, safe, and easy-to-perform amide coupling reaction is employed.
Isolation and Purification: Several previously oily intermediates are isolated and purified as crystalline solids
Chemical Reactions Analysis
ACT-1016-0707 undergoes various chemical reactions, including:
Scientific Research Applications
ACT-1016-0707 has several scientific research applications:
Chemistry: It serves as a model compound for studying selective receptor antagonists.
Biology: It is used in preclinical models to study its effects on fibrotic diseases.
Medicine: The compound is being developed as a potential treatment for fibrotic diseases.
Industry: Its synthesis and large-scale production methods are of interest for industrial applications.
Mechanism of Action
ACT-1016-0707 exerts its effects by selectively antagonizing the lysophosphatidic acid receptor subtype 1 (LPA1). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking this receptor, ACT-1016-0707 can potentially reduce fibrosis and other related conditions .
Comparison with Similar Compounds
ACT-1016-0707 is compared with other similar compounds, such as:
Piperidine 3: A potent and selective LPA1 receptor antagonist with high human plasma protein binding and high clearance in rats.
Azetidine 17: A metabolically stable and orally active compound that accumulates in the liver.
Analogue 24: A compound that undergoes enterohepatic recirculation.
ACT-1016-0707 stands out due to its improved pharmacokinetic properties and reduced protein binding, making it a more promising candidate for clinical development .
Properties
Molecular Formula |
C19H23ClN4O4S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(6-chloro-4-methoxypyridin-3-yl)-3-(2-propan-2-ylphenyl)-1-sulfamoylazetidine-3-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27) |
InChI Key |
UHFBJBPMIVQTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.